Octavinyloctasilasesquioxane

Thermal stability Polymer composites Char yield

Researchers formulating high-temperature thermoplastics, addition-cure silicones, or acrylic coatings often encounter premature depolymerization and insufficient char yield with conventional fillers. Octavinyloctasilasesquioxane (OV-POSS) is a cubic Si8O12 cage bearing eight reactive vinyl groups that covalently anchor into polymer backbones via hydrosilylation, free-radical polymerization, or thiol-ene chemistry. - Delivers 93 °C increase in Tdec1 and 23 °C Tg elevation in PMMA at 12.27 wt% loading. - Provides 423-508% tensile strength enhancement in LSR at only 0.5-4.0 wt% loading. - Suppresses cyclic PDMS depolymerization and increases 800 °C char yield vs. epoxycyclohexyl-POSS and octaphenyl-POSS. Standard pack sizes: 1 g, 5 g, bulk custom. Ambient-temperature global shipping with inert-gas packaging.

Molecular Formula C16H24O12Si8
Molecular Weight 633 g/mol
CAS No. 69655-76-1
Cat. No. B1630500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctavinyloctasilasesquioxane
CAS69655-76-1
Molecular FormulaC16H24O12Si8
Molecular Weight633 g/mol
Structural Identifiers
SMILESC=C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C=C)C=C)C=C)C=C)C=C)C=C)C=C
InChIInChI=1S/C16H24O12Si8/c1-9-29-17-30(10-2)20-33(13-5)22-31(11-3,18-29)24-35(15-7)25-32(12-4,19-29)23-34(14-6,21-30)27-36(16-8,26-33)28-35/h9-16H,1-8H2
InChIKeyZWCNRMDCQDJIRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octavinyloctasilasesquioxane: Polymer Reinforcement and Porous Materials


Octavinyloctasilasesquioxane (CAS 69655-76-1), also designated Octavinyl-POSS or OV-POSS, is a polyhedral oligomeric silsesquioxane with the molecular formula C16H24O12Si8 (MW 633.04 g/mol) and a defined cubic cage architecture comprising an inorganic Si8O12 core bearing eight peripheral vinyl groups . This compound exhibits a melting point >350 °C and a flash point of 148.4 °C [1]. It functions as a nanoscale reactive building block, enabling covalent incorporation into polymer matrices via hydrosilylation, free-radical polymerization, or thiol-ene click chemistry to enhance thermal stability, mechanical reinforcement, and porous architecture design [2].

Workflow: Covalent polymer nanocomposite synthesis via hydrosilylation, radical polymerization, or thiol-ene chemistry
Function: Nanoscale reactive building block with eight peripheral vinyl groups for permanent matrix integration
Key selection attributes: Thermal stabilization, mechanical reinforcement, and porous architecture design

Octavinyloctasilasesquioxane: Why Substitutes Fail


Generic substitution of Octavinyloctasilasesquioxane with alternative siloxanes or non-reactive POSS derivatives fails in applications requiring both covalent matrix integration and maximal property enhancement. The compound's eight vinyl groups enable participation in hydrosilylation reactions that chemically anchor the POSS cage within polymer networks, altering decomposition mechanisms and suppressing depolymerization—a mode of action inaccessible to physically blended fillers such as SiO2 or non-functional POSS [1]. Comparative studies demonstrate that when octavinyl POSS is replaced with epoxycyclohexyl POSS or octaphenyl POSS at equivalent loadings, thermal stability metrics and char yield are consistently inferior, confirming that the specific vinyl-functional cubic architecture is non-substitutable for achieving target performance thresholds [2][3].

Target: Octavinyl POSS
Covalently anchors into polymer networks via eight vinyl groups; alters decomposition mechanism and suppresses depolymerization.
Substitutes: Epoxycyclohexyl / Octaphenyl POSS, SiO₂
Physical blending only; cannot chemically crosslink. Reported lower char yield and no mechanism alteration; thermal stability gains may not transfer.
Target: Octavinyl POSS
Enables low-loading reinforcement (0.5–4 wt%) with significant tensile and tear improvements in silicones and thermoplastics.
Substitutes: Non-functional or larger POSS derivatives
Inferior mechanical reinforcement efficiency at equivalent loadings; dispersion homogeneity and reinforcement consistency may differ.

Octavinyloctasilasesquioxane: Performance Evidence


Thermal Stability in Nylon 1010 Composites

In nylon 1010/POSS composites prepared by melt blending, octavinyl POSS (vPOSS) demonstrated higher integral procedure decomposition temperature and superior char yield at 800 °C compared with epoxycyclohexyl POSS (ePOSS) at equivalent POSS incorporation levels [1]. The activation energy (Ea) of nylon 1010 increased substantially upon addition of vPOSS, with the composite exhibiting prolonged thermal lifetime at a given temperature [1].

Nylon 1010 vPOSS vs ePOSS
Head-to-head
vPOSS: higher integral decomposition temperature and char yield at 800 °C
Supports procurement for thermal endurance applications in engineering thermoplastics.
Melt-blended composites; TGA in N₂; equivalent POSS loading.
Thermal stability Polymer composites Char yield

PDMS Thermal Degradation Mechanism Alteration

A comparative TGA study evaluating the effects of octavinyl POSS (Vi-POSS), octaphenyl POSS (Ph-POSS), and SiO2 on the thermal stability of poly(dimethylsiloxane) (PDMS) revealed that only Vi-POSS significantly altered the decomposition mechanism [1]. Vi-POSS, through chemical incorporation via its vinyl groups, formed a heavily crosslinked network that suppressed the cyclic depolymerization of PDMS—a degradation pathway that remained unchanged with physically blended SiO2 and Ph-POSS fillers [1].

PDMS Decomposition Mechanism
Head-to-head
Vi-POSS altered decomposition pathway and suppressed cyclic depolymerization; SiO₂/Ph-POSS showed negligible effect.
Unique covalent stabilization pathway not achievable with physically blended fillers.
TGA with crosslinking density and residue analysis.
Silicone rubber Thermal degradation Crosslinking mechanism

PMMA Nanocomposites: Tg and Thermal Stability

In solution-polymerized PMMA nanocomposites containing octavinyl-POSS (OV-POSS), differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) demonstrated that incorporation of 12.27 wt% OV-POSS increased the glass transition temperature (Tg) by 23 °C and the thermal decomposition temperature (Tdec1) by 93 °C relative to pure PMMA homopolymer [1]. FTIR and 1H NMR characterization confirmed that approximately 6–8 of the eight vinyl groups per POSS molecule participated in covalent bonding with the PMMA matrix [2].

PMMA Tg & Td Elevation
Cross-study
Tg +23 °C, Tdec1 +93 °C (12.27 wt% OV-POSS)
Quantified nanofiller efficiency for high-temperature acrylic nanocomposites.
Solution-polymerized PMMA; DSC and TGA.
PMMA Nanocomposites Glass transition temperature

Liquid Silicone Rubber Mechanical Reinforcement

Octavinyl-POSS (OPOSS) was incorporated into addition-type liquid silicone rubber (LSR) at 0.5–4.0 wt% via hydrosilylation prior to vulcanization. Compared with unmodified LSR, the OPOSS-modified samples exhibited tensile strength enhancement of 423–508%, tear resistance increase from 22% to 44%, and residue at 600 °C increased by 36–75% in N2 and 8–65% in air [1]. These results were noted to be superior to those reported for larger molecular or non-reactive POSS derivatives at similar loadings [1].

LSR Mechanical Reinforcement
Head-to-head
Tensile strength +423–508%, tear resistance +44%, residue at 600 °C +36–75%
High reinforcement efficiency at low loading supports LSR formulation selection.
0.5–4.0 wt% OPOSS via hydrosilylation; TGA in N₂ and air.
Liquid silicone rubber Mechanical reinforcement Hydrosilylation

HDPE Fiber Dispersion and Mechanical Properties

In melt-spun high-density polyethylene (HDPE) fibers subjected to UV irradiation, octavinyl POSS (OVPOSS) and methacryl POSS (MACPOSS) were compared as crosslinking additives. OVPOSS exhibited more homogeneous dispersion in the HDPE matrix, actively participating in the three-dimensional network structure [1]. After orientation and UV irradiation, HDPE fibers incorporating OVPOSS achieved a tensile strength of 293 MPa and a modulus of 2.8 GPa [1]. Both OVPOSS and MACPOSS improved tensile strength (12.5% and 70.8% increases, respectively), but OVPOSS's superior dispersion enabled more consistent reinforcement [1].

HDPE Fiber Dispersion & Strength
Head-to-head
OVPOSS: 293 MPa, homogeneous dispersion; MACPOSS: higher strength increase but less uniform dispersion.
Dispersion uniformity supports consistent mechanical reinforcement in fiber applications.
Melt-spun HDPE fibers with UV crosslinking.
HDPE fibers UV crosslinking Dispersion homogeneity

Porous Materials: Surface Area and Hydrogen Uptake

AIBN-initiated radical polymerization of octavinylsilsesquioxane (OVS) in THF produced hybrid porous materials with BET specific surface areas up to 1080 m² g⁻¹ and exceptional hydrogen uptake of 2.00 wt% at 1.0 bar and 77 K [1]. By comparison, analogous hybrid porous materials synthesized from octaphenylsilsesquioxane via Friedel–Crafts and Scholl coupling achieved BET surface areas of 795 m² g⁻¹ (POPS-1) and 472 m² g⁻¹ (POPS-2), with lower hydrogen uptakes of 0.89 wt% and 0.64 wt%, respectively [2]. This cross-study comparison indicates that the octavinyl-functionalized POSS precursor enables substantially higher surface area and gas storage capacity than the octaphenyl analog.

Porous Material BET & H₂ Uptake
Cross-study
OVS-derived: 1080 m²/g, 2.00 wt% H₂; Octaphenyl-derived: 795 m²/g, 0.89 wt% H₂
Reported higher surface area and gas storage capacity for porous material design.
Radical polymerization; H₂ uptake at 1 bar, 77 K.
Porous materials Hydrogen storage BET surface area

Octavinyloctasilasesquioxane: Application Scenarios


Engineering Thermoplastics with Enhanced Char Formation

Based on direct comparative evidence showing that octavinyl POSS outperforms epoxycyclohexyl POSS in integral decomposition temperature and 800 °C char yield in nylon 1010 composites [1], this compound is indicated for engineering thermoplastic formulations (e.g., nylon, polyamide) where elevated thermal stability and reduced combustible residue are primary performance requirements. Users developing flame-retardant or high-heat polymer components should prioritize octavinyl POSS over alternative POSS derivatives with non-vinyl or epoxy functionalization.

Silicone Rubber and PDMS Covalent Stabilization

Evidence from PDMS composite studies demonstrates that octavinyl POSS uniquely alters the thermal decomposition mechanism and suppresses cyclic depolymerization through covalent network formation, whereas SiO2 and octaphenyl POSS show negligible effects due to their physical blending limitations [2]. This compound is specifically indicated for addition-cure silicone rubbers, RTV silicones, and PDMS elastomers where chemical incorporation of the nanofiller is essential for achieving target thermal stability. Procurement for these applications should exclude non-reactive POSS or conventional silica fillers that lack the vinyl functionality required for hydrosilylation anchoring.

Acrylic Nanocomposites for High-Temperature Use

Cross-study data show that 12.27 wt% octavinyl POSS loading in PMMA increases Tg by 23 °C and Tdec1 by 93 °C relative to neat PMMA [3], establishing this compound as a high-efficiency nanofiller for acrylic-based coatings, optical materials, and molded components requiring elevated glass transition and thermal decomposition temperatures. This quantified performance metric supports procurement over lower-performing POSS derivatives or conventional inorganic fillers that fail to achieve comparable Tg elevation at equivalent loading.

High-Performance LSR for Medical, Automotive, and Electronics

LSR modified with 0.5–4.0 wt% octavinyl POSS via hydrosilylation exhibits 423–508% tensile strength enhancement, 44% tear resistance improvement, and 36–75% increased residue at 600 °C in N2 [4]. These quantifiable gains support procurement for LSR formulations destined for medical devices, automotive gaskets, electronic encapsulation, and other applications where the combination of high mechanical robustness and thermal stability at low filler loading is a critical product differentiator. The evidence indicates that non-reactive or larger-molecular POSS derivatives cannot replicate this reinforcement efficiency at equivalent loadings.

Application
Selection Property
Validation Focus
Engineering Thermoplastic Nanocomposites
High char yield and thermal stability under inert atmosphere
TGA decomposition temperature and 800 °C char yield comparison
Addition-Cure Silicone Rubber & PDMS Stabilization
Covalent crosslinking capability that suppresses cyclic depolymerization
Decomposition mechanism alteration and residue analysis
High-Temperature Acrylic Nanocomposites
Elevated Tg and thermal decomposition temperature at moderate loading
DSC Tg shift and TGA Tdec1 comparison versus neat polymer
High-Mechanical-Strength LSR for Demanding Environments
Low-loading reinforcement efficiency and residue retention
Tensile strength, tear resistance, and thermal residue evaluation

Technical Documentation Hub

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